1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane
Description
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane is a cyclohexane derivative with three functional groups: a bromomethyl group, a 3-methoxypropoxy ether chain, and a methyl group. Its molecular formula is C₁₂H₂₂BrO₂, with a molecular weight of 278.21 g/mol. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the 3-methoxypropoxy chain enhances solubility in polar solvents. Its structural complexity distinguishes it from simpler bromocyclohexane derivatives .
Properties
Molecular Formula |
C12H23BrO2 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-4-6-12(10-13,7-5-11)15-9-3-8-14-2/h11H,3-10H2,1-2H3 |
InChI Key |
YLXUDJQJIXLUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by reacting the cyclohexane derivative with bromomethane in the presence of a base.
Methoxypropoxylation: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Methylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane depends on its specific application:
Chemical Reactions: Acts as a substrate in nucleophilic substitution, oxidation, and reduction reactions.
Biological Systems: May interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Bromomethyl)-1-(3-methoxypropoxy)-4-methylcyclohexane with structurally related bromocyclohexane derivatives, highlighting key physicochemical properties and applications:
*Estimated based on structural analogs.
Key Structural and Functional Differences:
Substituent Complexity :
- The target compound’s 3-methoxypropoxy group introduces ether and methoxy functionalities, enhancing polarity compared to alkyl-substituted derivatives like 1-(Bromomethyl)-4-methylcyclohexane .
- In contrast, 1-(Bromomethyl)-1-methanesulfonylcyclohexane contains a sulfonyl group, which increases electrophilicity and reactivity in substitution reactions.
Lipophilicity :
- The LogP of the target compound (~3.5) is intermediate, balancing the hydrophilic 3-methoxypropoxy chain and hydrophobic cyclohexane core. This contrasts with the highly lipophilic 1-(Bromomethyl)-1-[(4-methylpentyloxy)methyl]cyclohexane (LogP = 4.93) .
Reactivity :
- Bromomethyl groups in all compounds facilitate nucleophilic substitutions (e.g., Suzuki couplings). However, the sulfonyl group in may stabilize transition states in elimination reactions, offering distinct synthetic pathways.
Applications :
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